
Nicotinaldehyde O-propyloxime
概要
説明
Nicotinaldehyde O-propyloxime is a chemical compound that belongs to the class of nicotine analogs. It has a linear formula of C9H12N2O2 and a molecular weight of 180.208 .
Molecular Structure Analysis
The molecular structure of Nicotinaldehyde O-propyloxime is represented by the linear formula C9H12N2O2 . Its molecular weight is 180.208 .
科学的研究の応用
Cancer Research
Nicotinaldehyde has been studied as a novel precursor of NAD (nicotinamide adenine nucleotide), which is crucial for sustaining the altered metabolism and proliferation of cancer cells. Targeting NAD depletion with inhibitors of NAD biosynthesis has emerged as a promising approach for cancer treatment .
NAD Biosynthesis
Supplementation with Nicotinaldehyde can replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitors, preventing induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Nicotinaldehyde O-propyloxime primarily targets the NAD+ biosynthesis pathway in cells . This pathway is crucial for cellular metabolism and proliferation, especially in cancer cells .
Mode of Action
Nicotinaldehyde O-propyloxime acts as a precursor in the NAD+ biosynthesis pathway . It interacts with its targets by replenishing the intracellular NAD+ level in cells treated with NAMPT inhibitors . NAMPT is a key enzyme for the biosynthesis of NAD+ .
Biochemical Pathways
The compound affects the NAD+ biosynthesis pathway, specifically the Preiss–Handler pathway . This pathway is one of the three major pathways for NAD+ production in mammalian cells . The compound’s action on this pathway can modulate the anti-cancer efficacy of NAD-lowering agents .
Pharmacokinetics
Its ability to replenish intracellular nad+ levels suggests it may have good bioavailability .
Result of Action
The compound’s action results in the replenishment of intracellular NAD+ levels in leukemia cells treated with NAMPT inhibitors . This prevents NAMPT inhibitor-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Action Environment
The action of Nicotinaldehyde O-propyloxime can be influenced by the tumor environment. Alternative NAD+ sources present in a tumor environment can bypass NAMPT and render its inhibition ineffective . Therefore, the availability of Nicotinaldehyde O-propyloxime in a tumor environment can fully blunt the antitumor activity of NAD-lowering agents .
特性
IUPAC Name |
(E)-N-propoxy-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBOLLYOPCWBRB-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6267-23-8 | |
| Record name | 3-Pyridinecarboxaldehyde, O-propyloxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Propylnicotinaldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinaldehyde O-propyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




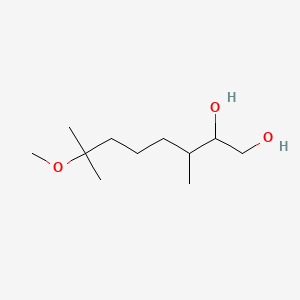
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B1658870.png)

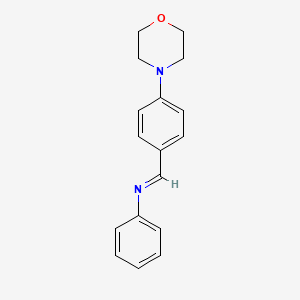
![2-Tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![Pyridinium, 4-amino-1-[(4-nitrophenyl)methyl]-, chloride](/img/structure/B1658874.png)
![5-[[3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658875.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1658876.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)
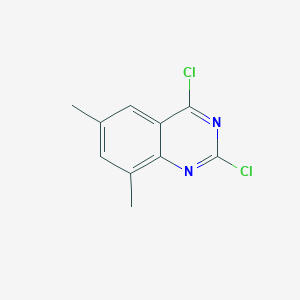
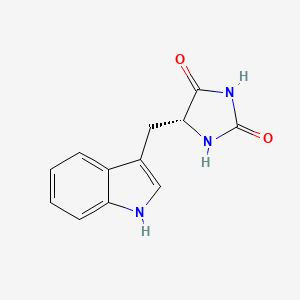
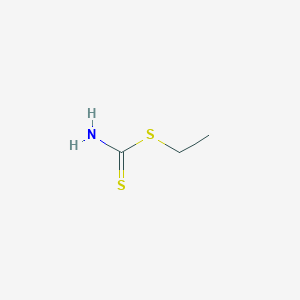
![Methyl N-[(6-chlorobenzo[1,3]dioxol-5-YL)methylideneamino]carbamate](/img/structure/B1658888.png)